molecular formula C21H26BClO4 B13920087 2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[5-Chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13920087
M. Wt: 388.7 g/mol
InChI Key: SXNNERXOUVEMAV-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-iodoanisole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Substituted Alkenes: Also formed through Suzuki-Miyaura coupling.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role in the Suzuki-Miyaura coupling reaction. The compound acts as a boron reagent, where the boron atom forms a complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boron reagent in Suzuki-Miyaura coupling.

    Pinacolborane: Used in hydroboration reactions.

    Bis(pinacolato)diboron: A precursor in the synthesis of various boron-containing compounds.

Uniqueness

2-[5-Chloro-2-[[(4-methoxyphenyl)methoxy]methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it a preferred reagent in many synthetic applications. Its ability to form stable complexes with palladium catalysts enhances its efficiency in coupling reactions compared to other boron reagents .

Properties

Molecular Formula

C21H26BClO4

Molecular Weight

388.7 g/mol

IUPAC Name

2-[5-chloro-2-[(4-methoxyphenyl)methoxymethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C21H26BClO4/c1-20(2)21(3,4)27-22(26-20)19-12-17(23)9-8-16(19)14-25-13-15-6-10-18(24-5)11-7-15/h6-12H,13-14H2,1-5H3

InChI Key

SXNNERXOUVEMAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)COCC3=CC=C(C=C3)OC

Origin of Product

United States

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